Copperbis(dipivaloylmethane)

説明

Dipivaloylmethane (2,2,6,6-tetramethyl-3,5-heptanedione) is a β-diketonate ligand known for its steric bulk and strong chelating ability, which stabilizes metal complexes against hydrolysis and thermal degradation. While direct data on the copper complex is absent, analogous dipivaloylmethane complexes of other metals (e.g., Zn, Pr, Fe, Ga) from the evidence provide a basis for comparative analysis .

特性

CAS番号 |

15716-70-8 |

|---|---|

分子式 |

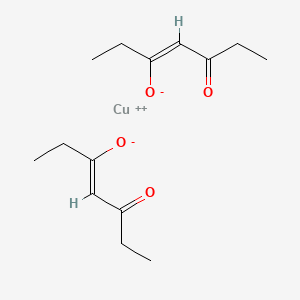

C14H22CuO4 |

分子量 |

317.87 g/mol |

IUPAC名 |

copper;(Z)-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |

InChIキー |

YKOCTWCEPGIMLA-VKRZFSCASA-L |

異性体SMILES |

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2] |

正規SMILES |

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:

- Dissolving copper acetate hydrate in methanol.

- Adding dipivaloylmethane to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering and drying the resulting product .

Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:

- Continuous stirring and temperature control.

- Use of high-purity reagents.

- Implementation of purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:

Reduction: It can be reduced by hydrogen to deposit copper films.

Thermal Decomposition: The compound decomposes upon heating, releasing copper and organic by-products.

Common Reagents and Conditions:

Hydrogen Reduction: Typically conducted at temperatures between 200°C and 350°C.

Thermal Decomposition: Performed under controlled heating conditions to study the kinetics and mechanism of decomposition.

Major Products:

Copper Films: Formed during the reduction process.

Organic By-products: Resulting from the decomposition of the dipivaloylmethane ligands.

科学的研究の応用

Copperbis(dipivaloylmethane) has a wide range of applications in scientific research:

Material Science: Used in the chemical vapor deposition (CVD) process to create copper films for electronic and semiconductor applications.

Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

Superconductors: Employed in the preparation of high-temperature superconductors such as YBa2Cu3O7-δ (YBCO).

作用機序

The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.

類似化合物との比較

Comparison with Similar Dipivaloylmethane Complexes

Structural and Ligand Coordination Differences

- Copperbis(dipivaloylmethane) : Presumed to adopt a square-planar or distorted octahedral geometry, typical for Cu(II) with β-diketonate ligands.

- Praseodymium Tris(dipivaloylmethane) : Coordinates three dpm ligands, forming a tris-complex with phthalazine as a secondary ligand. This structure contrasts with transition metal bis-complexes like Zn(dpm)₂, which adopt tetrahedral geometries .

- Fe₄(L)₂(dpm)₆: A heterometallic Fe(III) complex with six dpm ligands and two tripodal alkoxide ligands, forming a centered triangular arrangement. The higher ligand count and multinuclear structure distinguish it from mononuclear Cu or Zn complexes .

Table 1: Structural Comparison

Thermal Stability and Decomposition

- Praseodymium Tris(dipivaloylmethane) : Thermogravimetric analysis (TGA) reveals a three-step decomposition: slow removal of the first dpm ligand, rapid loss of the second and third ligands, and subsequent phthalazine elimination. Metal residue is lower than stoichiometric predictions due to volatilization .

- Fe₄(L)₂(dpm)₆: No direct TGA data, but Fe(III) β-diketonates typically exhibit high thermal stability due to strong metal-ligand bonding and rigid structures .

Spectroscopic Properties

IR Spectroscopy :

- Lanthanide tris(dpm) complexes (e.g., Pr) show IR bands shifted to higher frequencies compared to solid-state analogs, attributed to ligand strain in the tris-coordination mode .

- Transition metal dpm complexes (e.g., Zn, Fe) likely exhibit distinct C=O and C-H stretching frequencies due to differences in metal electronegativity and coordination geometry.

Magnetic Properties :

- Fe₄(L)₂(dpm)₆ : Exhibits a high-spin ground state (S=5) with axial zero-field splitting (D = −0.40 to −0.45 cm⁻¹). This contrasts with Cu(II) complexes, which typically show smaller D values due to d⁹ electronic configurations .

- Lanthanide complexes (e.g., Pr) display paramagnetism dominated by f-electron effects, differing significantly from transition metal spin states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。